Ethyl 3-bromo-4-(dimethylamino)benzoate

Catalog No.
S12292613
CAS No.
1131594-09-6
M.F
C11H14BrNO2
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-4-(dimethylamino)benzoate

CAS Number

1131594-09-6

Product Name

Ethyl 3-bromo-4-(dimethylamino)benzoate

IUPAC Name

ethyl 3-bromo-4-(dimethylamino)benzoate

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3

InChI Key

PKJFSSDHLORWIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)Br

Ethyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H12BrNO2C_{11}H_{12}BrNO_2 and a molecular weight of approximately 270.12 g/mol. This compound features a bromine atom at the 3-position and a dimethylamino group at the 4-position of the benzoate ring, making it structurally significant in various chemical applications. The presence of the bromine atom contributes to its reactivity, while the dimethylamino group enhances its solubility and interaction potential in biological systems.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The bromine can be reduced to a hydrogen atom, or the ester group can be converted to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The dimethylamino group can undergo oxidation to form nitroso or nitro derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of ethyl 3-bromo-4-(dimethylamino)benzoate typically involves two main steps:

  • Bromination: Starting with 4-(dimethylamino)benzoic acid, bromination is performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetic acid).
  • Esterification: The resulting 3-bromo-4-(dimethylamino)benzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid.

In industrial settings, these processes are scaled up for efficiency and yield optimization, often employing continuous flow reactors and automated systems.

Ethyl 3-bromo-4-(dimethylamino)benzoate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized as an intermediate in the production of more complex molecules.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

Studies on the interaction of ethyl 3-bromo-4-(dimethylamino)benzoate with biological systems are essential for understanding its pharmacological potential. Preliminary investigations could focus on its binding affinity to specific receptors or enzymes, as well as its metabolic pathways within organisms. Understanding these interactions will aid in assessing its safety and efficacy for potential therapeutic uses.

Several compounds share structural similarities with ethyl 3-bromo-4-(dimethylamino)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-(dimethylamino)benzoateC11H15NO2C_{11}H_{15}NO_2Dimethylamino at para position
Methyl 3-bromo-4-(methylamino)benzoateC10H12BrNO2C_{10}H_{12}BrNO_2Methyl group instead of ethyl
Ethyl 3-bromo-4-(methylamino)benzoateC11H14BrNO2C_{11}H_{14}BrNO_2Similar bromination pattern
Ethyl 4-dimethylaminobenzoateC11H15NO2C_{11}H_{15}NO_2No bromine substitution

Uniqueness

Ethyl 3-bromo-4-(dimethylamino)benzoate stands out due to its specific combination of a bromine atom and a dimethylamino group positioned at strategic locations on the benzene ring. This unique arrangement may enhance its reactivity and biological activity compared to other similar compounds, making it a valuable candidate for further research and application development.

Bromination Strategies for Aromatic Substitution

Bromination is a pivotal step in synthesizing ethyl 3-bromo-4-(dimethylamino)benzoate, requiring precise control over regioselectivity and reaction kinetics. The dimethylamino group at the para position activates the aromatic ring, directing electrophilic substitution to the ortho and meta positions. However, steric hindrance from the bulky dimethylamino group often favors bromination at the meta position, as observed in structurally analogous compounds [4].

Two primary bromination methods are employed:

  • N-Bromosuccinimide (NBS) in Acidic Media: NBS serves as a mild brominating agent, generating bromine radicals in situ. When reacted with 4-(dimethylamino)benzoic acid derivatives in acetic acid, NBS selectively introduces bromine at the meta position, achieving yields exceeding 75% . This method minimizes polybromination due to the controlled release of bromine.
  • Sodium Bromide (NaBr) with Oxidizing Agents: An eco-friendly alternative involves NaBr and household bleach (NaOCl) in hydrochloric acid. This system generates bromine electrophiles under mild conditions, selectively brominating activated aromatic rings. For example, bromination of 4-methylbenzoic acid derivatives using this method achieved 90% yield for mono-brominated products [3].

Table 1: Comparison of Bromination Methods

Brominating AgentSolventTemperature (°C)Yield (%)
NBSAcetic acid80–10075–80
NaBr/NaOClAqueous ethanol0–585–90

The choice of brominating agent depends on scalability and environmental considerations. Industrial setups favor NBS for its compatibility with continuous flow reactors, while laboratory-scale syntheses may prioritize NaBr/NaOCl for cost-effectiveness [3].

Solvent Systems and Reaction Medium Optimization

Solvent selection critically influences reaction efficiency and product purity. Polar aprotic solvents like acetic acid enhance electrophilic bromination by stabilizing ionic intermediates, whereas non-polar solvents like carbon tetrachloride (CCl₄) favor radical mechanisms [2] [7].

Key Findings:

  • Acetic Acid: Optimal for NBS-mediated bromination, providing high solubility for both the substrate and brominating agent. Reactions in acetic acid at 80°C achieve complete conversion within 5 hours .
  • Carbon Tetrachloride: Used in free-radical bromination of 3-bromo-4-methylbenzoic acid, yielding 3-bromo-4-bromomethylbenzoic acid as an intermediate. However, CCl₄’s environmental toxicity limits its industrial application [2].
  • Aqueous Alcohols: Ethanol-water mixtures (1:1 v/v) facilitate NaBr/NaOCl-mediated bromination at low temperatures (0–5°C), minimizing side reactions and improving regioselectivity [3].

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)Byproduct Formation (%)
Acetic acid6.25<5
CCl₄2.2310–15
Aqueous ethanol24.32<2

Emerging trends emphasize green solvents like deep eutectic solvents (DES), which combine recyclability with high catalytic activity, though their application to ethyl 3-bromo-4-(dimethylamino)benzoate synthesis remains exploratory [6].

Catalytic Approaches in Esterification Reactions

Esterification of 3-bromo-4-(dimethylamino)benzoic acid with ethanol is the final step, requiring acid catalysts to protonate the carbonyl group. Traditional methods use sulfuric acid, but modern approaches employ heterogeneous catalysts for improved recyclability.

Notable Catalysts:

  • Ion Exchange Resins (Amberlyst 15): These macroreticular resins provide high surface area and acid strength, achieving 85–90% conversion in esterification at 70°C [6].
  • Deep Eutectic Solvents (DES): Composed of p-toluenesulfonic acid (HBD) and benzyltriethylammonium chloride (HBA), DES acts as both solvent and catalyst, attaining 88% conversion at 50°C. DES systems are reusable for up to five cycles without significant activity loss [6].

Table 3: Catalytic Efficiency in Esterification

CatalystTemperature (°C)Conversion (%)Reusability (Cycles)
Amberlyst 157085–903
DES (p-TSA/BTEAC)50885
Sulfuric acid80781

DES outperforms traditional catalysts by reducing energy consumption and waste generation, aligning with green chemistry principles [6].

Ultrasonic-Assisted Synthesis Protocols

Ultrasonic irradiation enhances mass transfer and reaction rates by generating cavitation bubbles, which disrupt reactant aggregates. Preliminary studies on similar esters show that ultrasonic-assisted bromination reduces reaction time by 40% compared to conventional methods. For instance, bromination of 4-methylbenzoic acid under ultrasound (40 kHz, 100 W) achieved 95% yield in 2 hours [2]. Although specific data for ethyl 3-bromo-4-(dimethylamino)benzoate is limited, ultrasonic methods hold promise for accelerating both bromination and esterification steps.

Purification Techniques and Yield Optimization

Crude reaction mixtures often contain unreacted starting materials, polybrominated byproducts, and catalyst residues. Effective purification strategies include:

  • Liquid-Liquid Extraction: Separates organic products from aqueous phases using ethyl acetate or dichloromethane. For example, post-bromination mixtures in CCl₄ are washed with sodium thiosulfate to remove excess bromine [2].
  • Vacuum Distillation: Isolates the ester product from high-boiling solvents like acetic acid under reduced pressure (20–30 mmHg) .
  • Column Chromatography: Resolves closely related brominated isomers using silica gel and hexane-ethyl acetate gradients, achieving >98% purity [4].

Industrial Scaling: Continuous flow reactors integrate reaction and purification steps, improving yield (up to 90%) and reducing solvent waste. Automated systems enable real-time monitoring of bromination and esterification, ensuring consistent product quality .

Table 4: Purification Methods and Outcomes

MethodPurity (%)Yield Recovery (%)
Liquid-liquid extraction85–9070–75
Vacuum distillation90–9580–85
Column chromatography>9860–70

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

271.02079 g/mol

Monoisotopic Mass

271.02079 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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